A Technical Guide to the Chemical Properties of Cetrimonium Bromide for Researchers and Drug Development Professionals
A Technical Guide to the Chemical Properties of Cetrimonium Bromide for Researchers and Drug Development Professionals
Introduction
Cetrimonium bromide (CTAB), a quaternary ammonium surfactant, is a versatile and widely utilized compound in various scientific and industrial applications. Its unique amphiphilic nature, comprising a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, underpins its diverse functionalities. This technical guide provides an in-depth exploration of the chemical properties of CTAB, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate a comprehensive understanding of its behavior, enabling its effective and safe application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of Cetrimonium bromide are summarized in the tables below, providing a quantitative overview for easy reference and comparison.
Table 1: General Physicochemical Properties of Cetrimonium Bromide
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₄₂BrN | [1][2] |
| Molar Mass | 364.45 g/mol | [1] |
| Appearance | White to off-white crystalline powder or flakes | [2] |
| Melting Point | 237–243 °C (decomposes) | [1][2] |
| Boiling Point | Decomposes before boiling | [3] |
| Density | ~1.0 g/cm³ | [2] |
| pKa | Not applicable (quaternary ammonium salt with a permanent positive charge) | [2] |
Table 2: Solubility of Cetrimonium Bromide at 20°C
| Solvent | Solubility | Reference(s) |
| Water | 36.4 g/L | [2] |
| Ethanol | ≥112.6 mg/mL | [2] |
| Methanol | Soluble | [2] |
| Chloroform | Soluble | |
| Acetone | Sparingly Soluble | [4] |
| Ether | Practically Insoluble | [2] |
| Benzene | Practically Insoluble | [2] |
Table 3: Surfactant Properties of Cetrimonium Bromide in Aqueous Solution at 25°C
| Property | Value | Reference(s) |
| Critical Micelle Concentration (CMC) | 0.92–1.0 mM | [2] |
| Aggregation Number in Micelles | 75–120 | |
| Degree of Micelle Ionization (α) | 0.2–0.1 (from low to high concentration) |
Reactivity and Incompatibilities
Cetrimonium bromide is a stable compound under normal storage conditions.[5] However, it exhibits reactivity under specific conditions and is incompatible with certain materials.
-
Thermal Decomposition: Upon strong heating or in a fire, CTAB decomposes and may emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[5]
-
Incompatibilities: CTAB is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[5] It can also react with mild steel and galvanized steel/zinc, producing hydrogen gas which may form an explosive mixture with air.[6]
Experimental Protocols
This section details the methodologies for determining key chemical properties of Cetrimonium bromide.
Determination of Melting Point
The melting point of CTAB can be determined using the capillary method with a melting point apparatus.
Principle: A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[7][8]
Procedure:
-
Sample Preparation: A small amount of dry CTAB powder is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.[7][9]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus. A thermometer is inserted into the apparatus to monitor the temperature.
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. This range is reported as the melting point.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Conductometry is a common and straightforward method for determining the CMC of ionic surfactants like CTAB.[10][11]
Principle: The specific conductivity of a surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as CTAB exists as individual ions. Above the CMC, micelles are formed. While the number of charge carriers still increases with concentration, the increase in conductivity is slower because the micelles have a lower mobility than the individual ions and they bind some of the counter-ions. The CMC is identified as the point of inflection in the conductivity versus concentration plot.[10]
Procedure:
-
Solution Preparation: A stock solution of CTAB in deionized water is prepared. A series of dilutions are then made from the stock solution to obtain a range of concentrations both below and above the expected CMC.[10][12]
-
Conductivity Measurement: The conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature. It is crucial to allow the system to equilibrate at the desired temperature before each measurement.[10][12]
-
Data Analysis: The specific conductivity is plotted against the CTAB concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines is determined to be the critical micelle concentration.[10]
Spectroscopic Analysis
Spectroscopic techniques are invaluable for the structural elucidation and characterization of Cetrimonium bromide.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.[13]
Analysis of CTAB: The FTIR spectrum of CTAB exhibits characteristic peaks corresponding to its molecular structure. These include:
-
C-H stretching vibrations of the long alkyl chain and the methyl groups of the quaternary ammonium head, typically observed in the 2800-3000 cm⁻¹ region.[14][15]
-
C-H bending vibrations in the 1300-1500 cm⁻¹ region.[16]
-
The presence of the quaternary ammonium group can also be identified.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a sample. The fragmentation pattern can be used to deduce the structure of the molecule.[17]
Analysis of CTAB: In the mass spectrum of CTAB, the molecular ion peak would correspond to the cationic part, [C₁₆H₃₃N(CH₃)₃]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the full mass spectrum would show a characteristic M and M+2 pattern for fragments containing bromine.[18][19] The fragmentation of the long alkyl chain would likely produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups).[17]
Signaling Pathways and Biological Interactions
Cetrimonium bromide's interaction with biological systems is of significant interest in drug development and toxicology. It has been shown to modulate several key signaling pathways.
Inhibition of Cancer Cell Migration and Invasion
CTAB has demonstrated anticancer effects by inhibiting cell migration and invasion in hepatocellular carcinoma and hypopharyngeal squamous cell carcinoma. This is achieved through the modulation of the TGF-β and EGFR/PI3K/AKT signaling pathways.[1][20]
Activation of Autophagy and Lipid Metabolism
In hepatic cells, CTAB has been shown to promote the clearance of lipids by activating the TFEB-mediated autophagosome-lysosome pathway. It achieves this by inhibiting the Akt-mTORC1 signaling pathway, leading to the nuclear translocation of TFEB.[21][22]
Interaction with Proteins and DNA
CTAB's cationic nature allows it to interact with negatively charged biological macromolecules like proteins and DNA. It binds to proteins primarily through electrostatic and hydrophobic interactions, which can lead to conformational changes and denaturation.[23][24] Its interaction with DNA is fundamental to its use in DNA extraction protocols.
Applications in Research and Drug Development
The chemical properties of CTAB translate into a wide range of applications.
DNA Extraction
CTAB is a key component of lysis buffers used for extracting DNA from plant and bacterial cells.[2] Its detergent properties help to lyse cell membranes, and its positive charge allows it to form complexes with polysaccharides, facilitating their removal from the DNA preparation.[2]
Drug Delivery
The surfactant properties of CTAB make it a candidate for use in drug delivery systems, such as microemulsions, to enhance the solubility and topical delivery of poorly water-soluble drugs like curcumin.[25] CTAB-modified polysaccharide supports have also been investigated for sustained drug release.[26]
Nanoparticle Synthesis
CTAB acts as a stabilizing and shape-directing agent in the synthesis of various nanoparticles, including gold and silver nanoparticles and mesoporous silica.[2][27] It forms micelles that serve as templates for the formation of these nanomaterials.
Antiseptic and Antimicrobial Agent
The cetrimonium cation is an effective antiseptic agent against bacteria and fungi.[2] This property is utilized in various topical preparations and as a preservative in cosmetics.[28][29]
Safety and Handling
Cetrimonium bromide is harmful if swallowed and can cause skin and serious eye irritation.[6] It is also very toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.
Cetrimonium bromide possesses a unique combination of chemical properties that make it a valuable tool in research and development. Its well-characterized surfactant behavior, coupled with its biological activity, offers numerous opportunities for innovation in fields ranging from molecular biology to drug delivery and materials science. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective utilization.
References
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- 21. Cetrimonium bromide promotes the clearance of lipids by activating the TFEB-mediated autophagosome-lysosome pathway in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Cetyltrimethylammonium bromide-nanocrystalline cellulose (CTAB-NCC) based microemulsions for enhancement of topical delivery of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
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